molecular formula C7H10N2O4 B2388928 4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid CAS No. 793678-99-6

4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid

Katalognummer: B2388928
CAS-Nummer: 793678-99-6
Molekulargewicht: 186.167
InChI-Schlüssel: GYEHTLIBCNQARC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid (CAS: 793678-99-6) is a heterocyclic carboxylic acid derivative characterized by an imidazolidine-2,5-dione core linked to a butyric acid side chain. Its molecular formula is C₈H₁₂N₄O₄, with a molecular weight of 228.21 g/mol and a monoisotopic mass of 228.085855 Da . The compound is commercially available for research purposes, with pricing varying by quantity (e.g., 100 mg for €262.00; 250 mg for €351.00) . Its structural features, including the electron-deficient dioxoimidazolidine ring and flexible butyric acid chain, make it a candidate for applications in peptide mimetics, enzyme inhibition, or as a bifunctional linker in bioconjugation chemistry.

Eigenschaften

IUPAC Name

4-(2,5-dioxoimidazolidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c10-5-4-8-7(13)9(5)3-1-2-6(11)12/h1-4H2,(H,8,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEHTLIBCNQARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid typically involves the reaction of butyric acid derivatives with imidazolidinone precursors. One common method involves the condensation of butyric acid with urea derivatives under acidic or basic conditions to form the imidazolidinone ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-purity starting materials and optimized reaction parameters ensures the consistent production of high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imidazolidinone ring to its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyric acid moiety can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted imidazolidinone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

It appears the query is about the applications of the compound 4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid. Due to the limited information in the search results, a comprehensive article with data tables and case studies cannot be composed. However, the available information does provide some insight into potential applications and related compounds.

Scientific Research Applications

  • Proteomics Research this compound is available for purchase as a product for proteomics research .
  • Peptide Synthesis This compound is related to hydantoin-containing peptide products, which can be synthesized and used as reference materials for quality control of pharmaceutical peptide products . The method allows for targeted synthesis of hydantoin group-containing peptide products in high yield and purity .
  • Analogs and Derivatives
    • 2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-4-methylsulfanyl-butyric acid: This is a related compound with a similar structure .
    • 4-[4-(2,5-DIOXO-PYRROLIDIN-1-YL)-PHENYLAMINO]-4-HYDROXY-BUTYRIC ACID: This compound belongs to the class of gamma amino acids and derivatives and is categorized as an experimental small molecule .

Potential Areas of Application

Given the information, this compound and its derivatives may have applications in:

  • Drug Discovery: As building blocks for synthesizing complex molecules with potential therapeutic applications .
  • Material Science: As components in novel materials with specific properties .
  • Biological Research: For studying biological processes and interactions .
  • Antimicrobial Agents: Development of antimicrobial agents .
  • Metalloproteinase Inhibitors: Matrix metalloproteinase inhibitor compounds in treating psoriasis .

Wirkmechanismus

The mechanism of action of 4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid involves its interaction with specific molecular targets in biological systems. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the imidazolidinone ring.

Vergleich Mit ähnlichen Verbindungen

Backbone Modifications

  • Side Chain Length : The butyric acid substituent in the target compound provides greater hydrophobicity and conformational flexibility compared to shorter-chain analogues like (2,5-Dioxoimidazolidin-4-yl)acetic acid (C₅H₆N₂O₄) . This may enhance membrane permeability or binding to hydrophobic enzyme pockets.

Functional Group Variations

  • Compounds like 3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)propanoic acid (CAS: 17896-84-3) incorporate an isoindoline-1,3-dione group, which introduces π-π stacking capabilities absent in the imidazolidine-based compounds .

Biologische Aktivität

4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid is a compound of significant interest due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazolidinone ring, which is crucial for its biological activity. The structural formula can be represented as follows:

C7H10N2O3\text{C}_7\text{H}_10\text{N}_2\text{O}_3

This structure allows for various interactions with biological targets, influencing its pharmacological effects.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate enzyme activity by binding to active sites or altering conformations, which can lead to inhibition or activation of various biochemical pathways.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound has been shown to inhibit metalloproteinases, which are involved in tissue remodeling and inflammation .
  • Receptor Modulation: It may alter receptor signaling pathways, contributing to various physiological responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Anticancer Properties: Investigations have highlighted its ability to induce apoptosis in cancer cell lines, such as HeLa cells .
  • Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting specific pathways involved in inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of specific bacterial strains
AnticancerInduces apoptosis in HeLa cells
Anti-inflammatoryInhibits metalloproteinases

Case Study: Anticancer Activity

A study focused on the anticancer effects of this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound was tested for its ability to induce apoptosis through both extrinsic and intrinsic pathways. The IC50 values were determined using standard assays, revealing promising results compared to established chemotherapeutic agents .

Case Study: Inhibition of Metalloproteinases

Another investigation explored the role of this compound as a metalloproteinase inhibitor. It was found to selectively inhibit MMP-12 with a favorable selectivity profile over MMP-1, suggesting potential applications in treating diseases characterized by excessive tissue remodeling such as arthritis and cancer metastasis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with imidazolidinone precursors and butyric acid derivatives. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled pH and temperature (e.g., 18-hour reflux at 80°C) is critical to avoid side reactions . Purification via recrystallization (water-ethanol mixtures) or chromatography (silica gel) ensures high purity. Yield optimization may require adjusting stoichiometry, solvent selection, and reaction time .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the imidazolidinone ring and butyric acid backbone. Mass spectrometry (MS) validates molecular weight (e.g., ~200–300 Da range for similar derivatives). High-performance liquid chromatography (HPLC) assesses purity (>95% by area normalization). Thermal stability is evaluated via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. How can researchers differentiate this compound from structurally related imidazolidinone derivatives?

  • Methodological Answer : Compare spectroscopic fingerprints (e.g., unique NMR shifts for the dioxo group at δ 170–180 ppm in ¹³C NMR). X-ray crystallography (using SHELXL for refinement ) resolves spatial arrangements, while tandem MS/MS fragments distinguish substituent patterns. Computational tools (e.g., PubChem structural clustering) aid in identifying analogs .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for imidazolidinone derivatives?

  • Methodological Answer : Discrepancies may arise from varying assay conditions (e.g., cell lines, incubation times). Standardize protocols using validated biological models (e.g., enzyme inhibition assays for monoamine oxidases ). Structure-activity relationship (SAR) studies can isolate the impact of substituents (e.g., fluorophenyl vs. chlorophenyl groups ). Meta-analyses of published data with statistical rigor (e.g., p-value adjustments) mitigate bias .

Q. How can crystallization challenges for X-ray diffraction studies be addressed?

  • Methodological Answer : Optimize solvent systems (e.g., slow evaporation from DMF/water mixtures) to grow single crystals. Use SHELXD for phase problem resolution . For twinned crystals, employ twin refinement in SHELXL. High-resolution data (≤1.0 Å) improves electron density maps, while cryocooling (100 K) reduces thermal motion artifacts .

Q. What mechanistic insights explain the thermal decomposition profile of this compound?

  • Methodological Answer : TGA-DSC coupled with evolved gas analysis (EGA) identifies decomposition steps (e.g., loss of CO₂ at ~200°C). Density functional theory (DFT) calculations model bond dissociation energies, correlating with experimental mass loss. Stability studies under controlled humidity/temperature (e.g., 40°C/75% RH) predict shelf-life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.